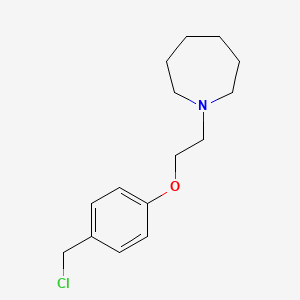
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
Overview
Description
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is known for its applications in the pharmaceutical industry, particularly in the synthesis of selective estrogen receptor modulators (SERMs) such as bazedoxifene acetate .
Preparation Methods
The preparation of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride involves several key steps: alkylation, substitution, reduction, and chlorination . The process begins with cycloheximide as a raw material and proceeds through these steps to yield the final product with a high purity of 99% and a total yield of approximately 70% . The reaction conditions are mild, and the raw materials are easily obtainable, making this method suitable for industrial production .
Chemical Reactions Analysis
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is primarily used in the synthesis of bazedoxifene acetate, a third-generation selective estrogen receptor modulator . Bazedoxifene acetate is used for treating postmenopausal osteoporosis and has an antagonistic effect on the uterus and mammary glands, reducing the risk of endometrial hyperplasia and breast cancer . The compound’s applications extend to various fields, including:
Chemistry: As an intermediate in organic synthesis.
Biology: In studies related to estrogen receptor modulation.
Medicine: In the development of drugs for osteoporosis and hormone-related conditions.
Industry: In the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride involves its role as an intermediate in the synthesis of bazedoxifene acetate. Bazedoxifene acetate acts on estrogen receptors, modulating their activity and providing therapeutic effects in conditions like osteoporosis . The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride can be compared with other similar compounds used in the synthesis of SERMs. Some similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used for the prevention of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility.
The uniqueness of this compound hydrochloride lies in its specific application in the synthesis of bazedoxifene acetate, which has a distinct profile in terms of efficacy and safety for treating postmenopausal osteoporosis .
Properties
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIQSBZGOVNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432356 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212771-30-7 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















